(10-Phenyl-9-anthracenyl)boronic acid pinacol ester

Overview

Description

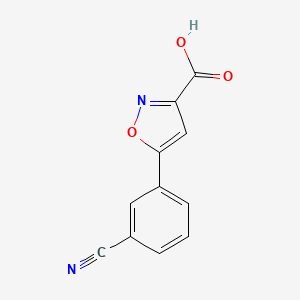

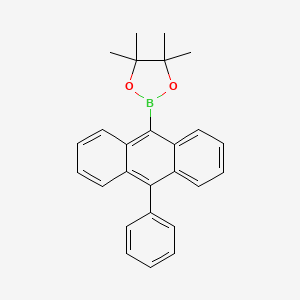

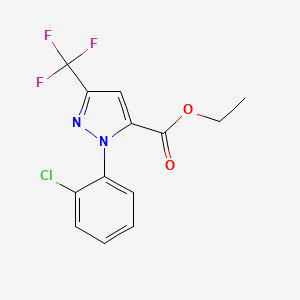

“(10-Phenyl-9-anthracenyl)boronic acid pinacol ester” is a compound with the molecular formula C26H25BO2 . Its IUPAC name is 4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane . It is a part of the semiconductor product group .

Synthesis Analysis

The synthesis of this compound involves the reaction of 9-Bromo-10-phenylanthracene, bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc in 1,4-dioxane. The reaction mixture is refluxed for 24 hours under nitrogen .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: B1(OC(C(O1)©C)©C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5 .Chemical Reactions Analysis

Pinacol boronic esters, such as “(10-Phenyl-9-anthracenyl)boronic acid pinacol ester”, are valuable building blocks in organic synthesis. They can undergo catalytic protodeboronation, a process that is not well developed . Protodeboronation of pinacol boronic esters can be achieved using a radical approach .Physical And Chemical Properties Analysis

The compound has a molecular weight of 380.29 . It is a light yellow powder with a melting point range of 165.0 to 169.0 °C . The compound is also predicted to have a boiling point of 524.1±19.0 °C .Scientific Research Applications

Applications in Chromatography and Analysis

Pinacolboronate esters, like (10-Phenyl-9-anthracenyl)boronic acid pinacol ester, are crucial in chromatographic analysis due to their high reactivity, which poses unique analytical challenges. These compounds are sensitive to hydrolysis, converting to boronic acid, which is nonvolatile and poorly soluble in organic solvents, complicating GC and normal-phase HPLC analysis. To address these challenges, innovative approaches involving non-aqueous and aprotic diluents, reversed-phase separation with highly basic mobile phases (pH 12.4), and ion pairing reagents have been utilized, demonstrating broad applicability for purity analysis of reactive pinacolboronate esters (Zhong et al., 2012).

Exploration of Fluorescence Properties

The formation of exciplexes between pyridinium boronic acids and an aryl group connected via a propylene linker can be monitored using fluorescence. When pinacol is added, it creates a cyclic boronate ester with enhanced Lewis acidity, leading to a strengthened cation-π stacking interaction and a four-fold fluorescence enhancement. This characteristic makes such compounds useful in the development of fluorescence sensors for various applications, such as detecting trace amounts of water in different solvents (Huang et al., 2010).

Utilization in Polymer and Material Science

Boronic acids and esters like (10-Phenyl-9-anthracenyl)boronic acid pinacol ester are integral to synthetic organic chemistry, molecular sensors, materials science, and drug discovery. They are involved in innovative methods for the synthesis of boronic acids and esters without the need for metal catalysts, making the process more environmentally friendly and reducing the need for extensive purification. These methods are applicable to the production of materials with very low levels of transition metal contamination, essential for certain applications (Mfuh et al., 2017). Furthermore, they have been employed in the synthesis of hyperbranched polythiophene with a controlled degree of branching, highlighting their versatility in creating complex polymer structures (Segawa et al., 2013).

Sensory Applications

Compounds like (10-Phenyl-9-anthracenyl)boronic acid pinacol ester have found use in the development of highly-sensitive fluorescence sensors, particularly in detecting trace amounts of water in various solvents. These sensors operate based on photo-induced electron transfer mechanisms, demonstrating the versatility and sensitivity of boronic acid ester-based sensors in various applications (Ooyama et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)24-21-16-10-8-14-19(21)23(18-12-6-5-7-13-18)20-15-9-11-17-22(20)24/h5-17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGDRHFJGXEKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(10-Phenyl-9-anthracenyl)boronic acid pinacol ester | |

CAS RN |

460347-59-5 | |

| Record name | 4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)

![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)

![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)

![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)